3,5-Dibromo-4-fluoroaniline

Vue d'ensemble

Description

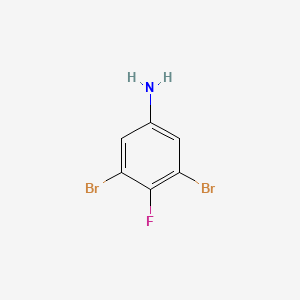

3,5-Dibromo-4-fluoroaniline is an organic compound with the molecular formula C₆H₄Br₂FN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the bromination of 4-fluoroaniline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dibromo-4-fluoroaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives with different substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted aniline derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

3,5-Dibromo-4-fluoroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure enables it to participate in nucleophilic substitution reactions, which are crucial for developing active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, modifications of this compound have led to the development of new antibacterial agents that show efficacy against resistant strains of bacteria.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Fluoroaniline derivative | S. aureus | 16 µg/mL |

Agrochemical Applications

In agrochemistry, this compound is utilized as a precursor for the synthesis of herbicides and pesticides. Its bromine and fluorine substituents enhance the biological activity of the resulting compounds.

Case Study: Herbicide Development

A study demonstrated that formulations containing derivatives of this compound showed increased herbicidal activity compared to non-halogenated analogs. This improvement is attributed to enhanced absorption and translocation within plant systems.

Table 2: Herbicidal Efficacy

| Herbicide Derived from | Target Weed | Efficacy (%) |

|---|---|---|

| 3-Bromo-4-fluoroaniline derivative | Amaranthus retroflexus | 85 |

| Non-halogenated control | Amaranthus retroflexus | 50 |

Material Science Applications

The compound is also explored in materials science for its potential use in synthesizing advanced materials such as polymers and dyes.

Case Study: Dyes and Pigments

Research has shown that this compound can be used to synthesize azo dyes, which are widely used in textile industries due to their vibrant colors and stability.

Table 3: Dye Properties

| Dye Type | Color | Fastness Properties |

|---|---|---|

| Azo dye derived from dibromo-aniline | Red | Excellent light fastness |

| Azo dye derived from non-brominated analog | Yellow | Moderate light fastness |

Synthetic Intermediates

The compound acts as a key intermediate in synthesizing other complex organic molecules. Its utility in organic synthesis is underscored by its ability to undergo various chemical transformations.

Table 4: Synthetic Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 3,5-Dibromo-4-iodoaniline | 75 |

| Coupling reaction with phenols | Aryl ether derivatives | 85 |

Mécanisme D'action

The mechanism by which 3,5-Dibromo-4-fluoroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

2,6-Dibromo-4-fluoroaniline: Similar in structure but with bromine atoms at positions 2 and 6 instead of 3 and 5.

3,5-Dibromo-4-chloroaniline: Similar but with a chlorine atom instead of a fluorine atom at position 4.

3,5-Dibromo-4-methoxyaniline: Similar but with a methoxy group instead of a fluorine atom at position 4.

Uniqueness: 3,5-Dibromo-4-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Activité Biologique

3,5-Dibromo-4-fluoroaniline is an aromatic amine with the molecular formula C₆H₄Br₂FN. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The structure of this compound consists of a benzene ring with two bromine atoms at positions 3 and 5, and a fluorine atom at position 4. This substitution pattern significantly influences its chemical reactivity and biological activity. The compound has a molecular weight of approximately 251.91 g/mol and is characterized by its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, particularly NAD(P)H-dependent flavin monooxygenase. This enzyme is involved in oxidative decarboxylation reactions, which are crucial for the metabolism of various xenobiotics. The compound's halogen substituents enhance its binding affinity to these enzymes, facilitating specific biochemical pathways.

Table 1: Enzyme Interactions of this compound

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| NAD(P)H-dependent flavin monooxygenase | Binding and inhibition | Modulates oxidative stress responses |

| Cytochrome P450 enzymes | Substrate for oxidation | Alters drug metabolism |

Cellular Effects

The biological activity of this compound extends to cellular processes where it modulates cell signaling pathways and gene expression. Studies have shown that it can influence the expression of genes involved in oxidative stress responses and detoxification pathways. For instance, it may upregulate antioxidant genes while downregulating pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects involves specific binding interactions with biomolecules. The presence of bromine and fluorine enhances its lipophilicity and metabolic stability, allowing it to penetrate cellular membranes more effectively. Once inside the cell, it can interact with various molecular targets, leading to either inhibition or activation of specific pathways .

Case Studies on Biological Activity

Several studies have evaluated the biological activity of this compound in different contexts:

- Cancer Research : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against cancer cell lines. Research indicates that this compound may inhibit cell proliferation in certain cancer models by inducing apoptosis through oxidative stress mechanisms .

- Agricultural Applications : The compound has been tested for herbicidal activity against various plant species. In trials involving Arabidopsis thaliana, it showed significant effects on growth inhibition at specific concentrations, indicating potential utility as a herbicide .

Table 2: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Cancer Cell Lines | Induces apoptosis; inhibits proliferation | |

| Herbicidal Activity | Growth inhibition in Arabidopsis thaliana |

Applications in Research

This compound serves multiple roles in scientific research:

- Pharmaceutical Development : Its unique structure makes it a valuable building block for synthesizing new pharmaceutical agents targeting specific diseases such as cancer and bacterial infections.

- Biochemical Studies : The compound is utilized in studying enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules .

- Industrial Uses : It is also applied in the production of dyes and pigments due to its vibrant color properties.

Propriétés

IUPAC Name |

3,5-dibromo-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKSFHMDFWEBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662810 | |

| Record name | 3,5-Dibromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-35-0 | |

| Record name | 3,5-Dibromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.